2-Bromo-5-(trifluoromethyl)benzonitrile

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile typically involves the bromination of 5-(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Reduction: 2-Bromo-5-(trifluoromethyl)benzylamine.

Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 2-Bromo-5-(trifluoromethyl)benzonitrile serves as a crucial building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances the compound's lipophilicity, making it suitable for various synthetic pathways. This property allows it to be utilized in the development of specialty chemicals and pharmaceuticals .

Reactivity and Functionalization

- The bromine atom in the compound facilitates nucleophilic substitution reactions, allowing for further functionalization. This reactivity is essential in creating derivatives that can exhibit different biological activities or improve material properties .

Biological Research

Enzyme Inhibition Studies

- Research has shown that this compound can be used to study enzyme inhibition mechanisms. The compound interacts with specific enzymes, which can lead to the development of inhibitors that have therapeutic potential .

Protein-Ligand Interaction Studies

- The compound is also employed in studies focusing on protein-ligand interactions. Its ability to bind to target proteins can help elucidate mechanisms of action and identify potential drug candidates .

Medicinal Chemistry

Drug Development

- In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It has been shown to exhibit inhibitory effects on specific receptors and enzymes, making it a candidate for further development into pharmaceuticals targeting various diseases .

Case Studies

- A notable case study involves the use of this compound in developing selective serotonin receptor agonists. Variants of the compound have demonstrated improved selectivity and potency, showcasing its utility in designing drugs with better efficacy and safety profiles .

Industrial Applications

Agrochemical Intermediates

- The compound is utilized as an intermediate in synthesizing agrochemicals. Its properties make it suitable for creating herbicides and pesticides that are effective and environmentally friendly .

Specialty Chemicals Production

- In the industrial sector, this compound is involved in producing specialty chemicals used in various applications, including coatings, plastics, and electronic materials .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, while the nitrile group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Chemical Identity :

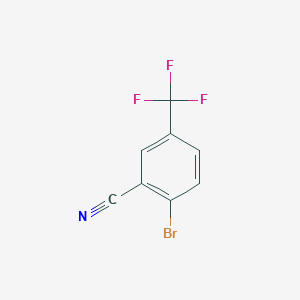

- IUPAC Name : 2-Bromo-5-(trifluoromethyl)benzonitrile

- CAS Number : 1483-55-2

- Molecular Formula : C₈H₃BrF₃N

- Molecular Weight : 250.01 g/mol

- Structure : A benzene ring substituted with a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 5, and a nitrile (-CN) group at position 1 .

Synthesis and Applications: This compound is synthesized via sequential reductions and functional group transformations. For instance, it serves as a precursor to indanone derivatives in pharmaceutical research, such as the synthesis of CCR5 antagonists for HIV treatment . Its electron-withdrawing substituents (-Br, -CF₃, -CN) enhance reactivity in aromatic substitution and coupling reactions, making it valuable in organic synthesis .

Comparison with Structurally Similar Compounds

Positional Isomers

Key Compounds :

Differences: Similar electronic effects but distinct regioselectivity in cross-coupling reactions due to the -CF₃ group's meta-directing nature .

4-Bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1)

- Substituents: -Br at position 4, -CF₃ at position 3.

- Differences : The proximity of -CF₃ and -Br may hinder electrophilic aromatic substitution at position 5 compared to the target compound .

Structural Similarity Scores (Based on Tanimoto coefficients):

| Compound | Similarity Score |

|---|---|

| 4-Bromo-2-(trifluoromethyl)benzonitrile | 0.93 |

| 2-Bromo-4-(trifluoromethyl)benzonitrile | 0.91 |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | 0.87 |

Halogen-Substituted Analogues

2-Chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0)

- Substituents: -Cl replaces -Br at position 2.

- Differences : Lower molecular weight (237.56 g/mol) and reduced steric bulk compared to the brominated analogue. Chlorine's weaker electron-withdrawing effect may slow down Suzuki-Miyaura coupling reactions .

3-Fluoro-5-(trifluoromethyl)benzonitrile

- Substituents: -F at position 3, -CF₃ at position 5.

- Differences : Fluorine's strong electron-withdrawing effect increases ring deactivation, making it less reactive in nucleophilic substitutions than the brominated counterpart .

Functional Group Variants

5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5)

- Substituents: -OH replaces -CF₃ at position 2.

- Differences : The hydroxyl group introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents but reducing stability under acidic conditions. Used in synthesizing antiretroviral drugs and osteoporosis treatments .

4-Amino-2-(trifluoromethyl)benzonitrile Substituents: -NH₂ replaces -Br at position 4. Differences: The amino group enables participation in condensation reactions, but its basicity may complicate purification. Identified as a pharmaceutical impurity in bicalutamide synthesis .

Comparative Properties and Reactivity

Electronic Effects

Biological Activity

2-Bromo-5-(trifluoromethyl)benzonitrile (CAS Number: 1483-55-2) is an organic compound with significant potential in pharmaceutical and chemical research due to its unique structural features, including a bromine atom and a trifluoromethyl group attached to a benzonitrile framework. This article explores its biological activity, synthesis methods, and applications in various fields.

- Molecular Formula : C₈H₃BrF₃N

- Molecular Weight : 250.02 g/mol

- Structure : The compound features a benzene ring substituted with a cyano group (−C≡N) and both bromine and trifluoromethyl groups, which enhance its lipophilicity and reactivity.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The bromination of 5-(trifluoromethyl)benzonitrile using brominating agents such as N-bromosuccinimide (NBS).

- Purification : Purification through column chromatography.

- Characterization : Characterization by spectroscopic methods including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) .

The biological activity of this compound is influenced by its structural characteristics, particularly the presence of the trifluoromethyl group, which is known to enhance the potency of compounds in biological systems. This compound can act as a versatile building block in the synthesis of biologically active molecules.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, studies have shown that trifluoromethyl-substituted benzonitriles can inhibit cancer cell proliferation .

- Enzyme Inhibition : The trifluoromethyl group has been associated with increased potency in inhibiting enzymes such as reverse transcriptase, which is crucial in the treatment of viral infections .

- Toxicological Studies : Due to its potential irritant properties, caution is advised when handling this compound. Inhalation of airborne particles may irritate the respiratory system, necessitating proper safety measures during laboratory work .

Applications

This compound serves as a key intermediate in:

- Pharmaceutical Synthesis : Used in developing new drugs with enhanced efficacy against various diseases, especially cancers .

- Material Science : Its unique properties make it suitable for creating specialty chemicals and materials .

Comparative Analysis

The following table summarizes the similarities between this compound and other related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-3-(trifluoromethyl)benzonitrile | 914637-07-3 | 0.96 |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | 1735-53-1 | 0.96 |

| 3-Bromo-5-(trifluoromethyl)benzonitrile | 691877-03-9 | 0.90 |

| 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 | 0.90 |

| 2-Bromo-4-(trifluoromethyl)benzonitrile | 35764-15-9 | 0.98 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(trifluoromethyl)benzonitrile, and what key reaction conditions are required?

A multi-step synthesis involves:

- Step 1 : Sequential reduction of this compound using DIBAL (diisobutylaluminum hydride) followed by NaBH₄ (sodium borohydride) to yield the corresponding alcohol intermediate.

- Step 2 : Treatment with thionyl chloride (SOCl₂) to convert the alcohol to a chloride.

- Step 3 : Displacement with diethyl malonate to form a diester intermediate, followed by saponification and decarboxylation to generate a monocarboxylic acid.

- Step 4 : Ring closure using n-butyl lithium to produce indanone derivatives .

Key Conditions : Reactions require anhydrous environments, controlled temperatures (e.g., 0–6°C for NaBH₄ steps), and inert gas purging to avoid side reactions.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and trifluoromethyl positions).

- Infrared (IR) Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Use a Waters Spherisorb ODS-2 L1 column with mobile phases optimized for polar nitrile derivatives. Retention times for related analogs (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) are ~3.0 minutes under isocratic elution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Waste Management : Separate halogenated waste and transfer to certified hazardous waste disposal services to prevent environmental contamination.

- Storage : Store at 0–6°C in airtight, light-resistant containers to avoid decomposition.

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure to toxic vapors .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

The CF₃ group deactivates the aromatic ring via inductive effects, directing electrophilic substitution to the para position relative to the nitrile. In Suzuki-Miyaura couplings, the bromine atom undergoes selective substitution with aryl boronic acids. Computational studies (e.g., DFT) show enhanced stability of transition states due to the electron-deficient aromatic system .

Q. What strategies resolve contradictions in reaction yields during multi-step syntheses involving this compound?

| Issue | Resolution |

|---|---|

| Low yields in reduction steps | Optimize stoichiometry of DIBAL/NaBH₄ and monitor reaction progress via TLC. |

| Byproduct formation during ring closure | Use ultra-dry solvents and lower reaction temperatures (−78°C) to suppress side reactions. |

| Decarboxylation inefficiency | Employ microwave-assisted heating to accelerate decarboxylation . |

Q. How can computational methods predict regioselectivity in nucleophilic aromatic substitution reactions of this compound?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The bromine atom exhibits higher electrophilicity than the nitrile group, favoring substitution at the bromine position.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to rationalize attack by nucleophiles (e.g., amines, alkoxides) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., 4-amino derivatives) in this compound batches?

- HPLC Optimization : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Calibrate with reference standards (e.g., USP-grade analogs) and apply relative response factors (e.g., 1.4 for 4-amino derivatives) to correct peak areas .

Q. How does structural modification of this compound enhance its utility in drug discovery?

- Antimicrobial Applications : The CF₃ group increases lipophilicity, improving membrane penetration. Derivatives like 5-trifluoromethyl-2-formylphenylboronic acid show activity against Candida albicans (MIC = 32 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .

- Enzyme Inhibition : Docking studies reveal interactions with microbial leucyl-tRNA synthetase, suggesting potential as antifungal agents .

Table 1. Comparative Reactivity of Halogenated Benzonitriles

| Compound | Reaction Type | Yield (%) | Key Condition |

|---|---|---|---|

| This compound | Suzuki Coupling | 78 | Pd(PPh₃)₄, 80°C |

| 4-Bromo-2-chlorobenzonitrile | Ullmann Coupling | 65 | CuI, 120°C |

| 5-Bromo-2-iodobenzoic acid | Buchwald-Hartwig | 82 | XPhos Pd G3 |

Table 2. HPLC Parameters for Impurity Profiling

| Parameter | Value |

|---|---|

| Column | Waters Spherisorb ODS-2 L1 |

| Mobile Phase | Acetonitrile/0.1% H₃PO₄ (75:25) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention Time (Impurity) | 3.0 min |

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEINTPQBJRYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481221 | |

| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-55-2 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.